molecular formula C6H5BrINO B1528397 6-Bromo-3-iodo-2-methoxypyridine CAS No. 1310949-37-1

6-Bromo-3-iodo-2-methoxypyridine

Cat. No.: B1528397
CAS No.: 1310949-37-1
M. Wt: 313.92 g/mol
InChI Key: HWJFSHNCSMFYDB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a heterocyclic organic compound with the chemical formula C₅H₅N, is a fundamental structural motif in chemistry. wikipedia.org It is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the ring, such as basicity and the ability to act as a ligand in coordination chemistry. youtube.com

Pyridine and its derivatives are ubiquitous in numerous natural products, including alkaloids and vitamins. nih.gov In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a core component in a vast number of FDA-approved drugs and biologically active compounds. nih.gov Its presence can enhance the pharmacological properties of a molecule. Furthermore, in materials science, pyridine-based structures are integral to the development of functional materials, such as polymers and optoelectronic devices. pipzine-chem.com

Strategic Importance of Poly-Halogenated Pyridine Derivatives in Chemical Sciences

The introduction of multiple halogen atoms onto a pyridine ring significantly enhances its synthetic utility. Poly-halogenated pyridines serve as versatile platforms for the construction of highly substituted pyridine derivatives through selective functionalization. rsc.orgnih.gov The different reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nih.gov

This differential reactivity is a cornerstone of modern synthetic strategy, enabling chemists to introduce a variety of substituents at specific positions on the pyridine core in a controlled manner. nih.gov This capability is crucial for creating libraries of compounds for drug discovery and for the fine-tuning of molecular properties in materials science. The presence of different halogens on the same pyridine ring, as in 6-bromo-3-iodo-2-methoxypyridine, offers a distinct advantage for stepwise, chemoselective transformations.

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a poly-halogenated pyridine derivative that embodies the synthetic potential discussed in the preceding sections. Its structure, featuring a methoxy (B1213986) group, a bromine atom, and an iodine atom on the pyridine core, makes it a highly valuable and versatile intermediate in organic synthesis. The iodine and bromine atoms provide two distinct reactive handles for functionalization, with the carbon-iodine bond generally being more reactive than the carbon-bromine bond in many cross-coupling reactions. This allows for selective, stepwise introduction of different chemical moieties.

The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can direct the regioselectivity of certain reactions. pipzine-chem.com While detailed research findings specifically on the reactions of this compound are not extensively documented in publicly available literature, its utility as a building block can be inferred from its structure and the well-established chemistry of halogenated pyridines. It is primarily available as a research chemical for use in synthetic organic chemistry. biosynth.com

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1310949-37-1 biosynth.com
Molecular Formula C₆H₅BrINO biosynth.com
Molecular Weight 313.92 g/mol biosynth.com
SMILES COC1=C(C=CC(=N1)Br)I biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFSHNCSMFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Development for 6 Bromo 3 Iodo 2 Methoxypyridine

Retrosynthetic Analysis of 6-Bromo-3-iodo-2-methoxypyridine

A retrosynthetic analysis of this compound suggests several potential disconnections. The carbon-iodine and carbon-bromine bonds, as well as the carbon-oxygen bond of the methoxy (B1213986) group, are key sites for strategic bond cleavage in a retrosynthetic sense.

One common approach involves the late-stage introduction of one or both halogen atoms. For instance, the iodo group at the 3-position could be introduced via electrophilic iodination of a 6-bromo-2-methoxypyridine precursor. Alternatively, the bromo group at the 6-position could be installed on a 3-iodo-2-methoxypyridine (B40976) intermediate.

Another viable retrosynthetic strategy considers the methoxy group. The synthesis could proceed from a dihalogenated hydroxypyridine, such as 2-bromo-3-hydroxy-6-iodopyridine, which can be methylated in a subsequent step. This approach is exemplified by the reaction of 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide in the presence of a base like potassium carbonate.

Furthermore, metal-halogen exchange reactions offer a powerful tool for the functionalization of halopyridines. wikipedia.orgnih.gov A retrosynthetic approach could disconnect the pyridine (B92270) ring itself, pointing towards a convergent synthesis where different fragments are combined.

The initial starting material for many of these routes is often a more simply substituted pyridine. For instance, 3-methoxypyridine (B1141550) can serve as a foundational building block, which is then subjected to sequential halogenation reactions. pipzine-chem.com The precise control of regioselectivity in these halogenation steps is paramount to the success of the synthesis.

Advanced Synthetic Routes to Halogenated Methoxypyridine Precursors

The synthesis of the target compound heavily relies on the efficient preparation of halogenated methoxypyridine precursors. This involves the strategic and regioselective introduction of both halogens and the methoxy group onto the pyridine ring.

Regioselective Halogenation Strategies on Pyridine Systems

The direct halogenation of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions that can lead to a mixture of regioisomers. nih.govchemrxiv.org To overcome these limitations, several advanced strategies have been developed.

One effective method involves the use of pyridine N-oxides. Activation of the pyridine nitrogen as an N-oxide enhances the reactivity of the ring towards electrophilic substitution and can direct halogenation to specific positions, particularly the 2- and 4-positions. nih.gov For instance, unsymmetrical pyridine N-oxides can undergo highly regioselective halogenation under mild conditions. nih.gov

Another powerful technique is the use of designed phosphine (B1218219) reagents. nih.govacs.org In this method, a heterocyclic phosphine is installed at the 4-position of a pyridine, forming a phosphonium (B103445) salt. This group can then be displaced by a halide nucleophile, achieving halogenation at the 4-position. nih.govacs.org

Ring-opening and subsequent ring-closing strategies have also emerged as a novel approach for the 3-selective halogenation of pyridines. chemrxiv.orgmountainscholar.org This process temporarily transforms the pyridine into a more reactive alkene intermediate, known as a Zincke imine, which can undergo highly regioselective halogenation before the pyridine ring is reformed. chemrxiv.org

Introduction of the Methoxy Functionality in Pyridine Ring Systems

The methoxy group can be introduced onto the pyridine ring through several methods. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with sodium methoxide (B1231860). nih.gov For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine can be achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov

The introduction of a methoxy group can also influence the reactivity and regioselectivity of subsequent reactions. The electron-donating nature of the methoxy group can activate the pyridine ring, making it more susceptible to electrophilic substitution at the positions ortho and para to it. pipzine-chem.com Conversely, the inductive electron-withdrawing effect of the alkoxy group can decrease the basicity of the pyridine nitrogen, which can be advantageous in certain reactions. nih.gov

The table below summarizes some research findings on the synthesis of methoxypyridine derivatives.

Starting MaterialReagentsProductResearch Focus
2,6-dibromo-3-aminopyridineSodium methoxide6-bromo-2-methoxy-3-aminopyridineSynthesis of methoxypyridine B-ring analogs for γ-secretase modulators. nih.gov
3-methoxypyridineN-bromosuccinimide (NBS)Brominated 3-methoxypyridineA common method for introducing bromine onto the pyridine ring. pipzine-chem.com
2,5-dibromopyridineSodium methoxide, then methylation2-methoxy-5-methylpyridineA general method for synthesizing methoxypyridine derivatives. ontosight.ai

Directed Ortho-Metalation and Related Methodologies in Halogenated Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. uwindsor.cabaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. baranlab.org

In the context of halogenated pyridines, the halogen atom itself can act as a directing group. researchgate.net For example, the ortho-lithiation of 3-bromopyridine (B30812) can be achieved with lithium diisopropylamide (LDA) at low temperatures, leading to lithiation at the 4-position. znaturforsch.com This strategy allows for the introduction of a variety of substituents at specific positions on the pyridine ring.

The combination of DoM with other reactions, such as the "halogen dance" (HD), provides access to highly functionalized pyridines. acs.org The halogen dance involves the base-induced migration of a halogen atom to a different position on the ring. acs.org

Metal-Halogen Exchange Reactions for Halopyridine Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for the functionalization of halopyridines, as it allows for the introduction of a wide range of substituents. znaturforsch.comznaturforsch.com

The reaction typically involves the treatment of a halopyridine with an organolithium reagent, such as n-butyllithium or tert-butyllithium. znaturforsch.comznaturforsch.com The rate of exchange is generally faster for iodides than for bromides, and for bromides than for chlorides. wikipedia.org This selectivity can be exploited to achieve chemoselective functionalization of di- or polyhalogenated pyridines.

Organomagnesium reagents can also be used for metal-halogen exchange, offering milder reaction conditions and greater functional group tolerance. znaturforsch.comznaturforsch.com The resulting Grignard reagents can then be used in a variety of cross-coupling reactions.

The following table provides examples of metal-halogen exchange reactions on halopyridines.

SubstrateReagentIntermediateApplication
3-BromopyridineLDA4-Lithio-3-bromopyridineSubsequent reaction with electrophiles. znaturforsch.com
4-Iodo-3-chloropyridinet-BuLi or n-BuLi3,4-PyridyneTrapped by Diels-Alder reaction. researchgate.net
Aryl Bromide/Iodidei-PrMgClArylmagnesium chlorideGrignard reagent formation. wikipedia.org

Convergent and Divergent Synthesis Approaches Towards this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A convergent synthesis would involve the coupling of two or more pre-functionalized fragments. For instance, a suitably substituted pyridine fragment could be coupled with another molecule to construct the final product. An example of a convergent approach in a related system is the organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines, which involves the integration of three self-sorting domino sequences from aryl methyl ketones and 2-aminopyridines. rsc.org

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of final products. In the context of this compound, a divergent approach might start with a dihalopyridine which is then subjected to a series of regioselective functionalization reactions to introduce the methoxy group and the third halogen. This allows for the synthesis of a library of related compounds from a single starting material.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of highly substituted pyridines such as this compound presents significant challenges, primarily concerning the regioselective introduction of multiple different substituents onto the pyridine core. The development of a successful synthetic route hinges on the careful optimization of reaction conditions at each step to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. Accessing this specific substitution pattern requires a multi-step approach, often starting from a pre-functionalized pyridine or by constructing the ring itself, with each method demanding precise control over the reaction environment. nih.govbeilstein-journals.org

The reaction conditions for this nucleophilic substitution must be finely tuned. Key parameters that require optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can facilitate the substitution by effectively solvating the sodium cation. nih.gov The temperature is another critical factor; it must be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition or side reactions.

The following table outlines the optimization of the nucleophilic aromatic substitution to produce the key intermediate, 6-bromo-2-methoxy-3-aminopyridine. nih.gov

Table 1: Optimization of Nucleophilic Aromatic Substitution for 6-bromo-2-methoxy-3-aminopyridine Synthesis

Entry Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 Sodium Methoxide DMSO 55 16 44-67

As indicated in the table, using DMSO as a solvent at 55 °C for 16 hours provides a significantly higher yield compared to using Dimethylformamide (DMF) at a slightly lower temperature for a shorter duration. nih.gov This highlights the sensitivity of the reaction to the chosen conditions.

Once the 6-bromo-2-methoxy-3-aminopyridine precursor is obtained with an optimized yield, the next crucial step is the conversion of the amino group at the 3-position to an iodo group. This is typically achieved through a Sandmeyer-type reaction. This process involves the diazotization of the amino group using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by the introduction of iodide, often from potassium iodide.

The optimization of the diazotization and iodination sequence is paramount for achieving a high yield of the final product, this compound. Critical parameters include:

Temperature Control: Diazotization reactions are typically conducted at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt. Allowing the temperature to rise can lead to decomposition and the formation of undesired phenol (B47542) byproducts.

Acid Concentration: The concentration and type of acid used affect the diazotization equilibrium and the stability of the diazonium salt.

Iodide Source: The choice and concentration of the iodide reagent can influence the efficiency of the substitution reaction.

Further research would focus on systematically varying these parameters to maximize the conversion of 6-bromo-2-methoxy-3-aminopyridine to this compound, thereby establishing a robust and high-yielding synthetic protocol.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecular Architectures

The strategic placement of bromo, iodo, and methoxy (B1213986) groups on the pyridine (B92270) ring endows 6-Bromo-3-iodo-2-methoxypyridine with a versatile reactivity profile. This allows for its participation in a variety of cross-coupling reactions, which are fundamental in the construction of intricate molecular frameworks. The differential reactivity of the carbon-iodine and carbon-bromine bonds is particularly advantageous, enabling chemists to perform selective modifications at different positions of the pyridine core.

For instance, the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a substituent at the 3-position while leaving the bromo group at the 6-position intact for subsequent transformations. This sequential functionalization is a cornerstone of modern synthetic strategy, enabling the efficient assembly of highly substituted and complex target molecules.

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds, particularly those containing the pyridine scaffold, are of immense importance in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This compound serves as a foundational building block for the synthesis of a wide array of substituted pyridines and fused heterocyclic systems.

Through judicious choice of reaction partners and catalytic systems, the bromo and iodo substituents can be replaced with various functional groups, including aryl, alkyl, and amino moieties. This modular approach facilitates the creation of libraries of diverse pyridine derivatives for biological screening. The methoxy group can also be manipulated, for example, through demethylation to reveal a pyridone, further expanding the accessible chemical space.

Development of Novel Functional Materials

The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse substituents via the halogen atoms of this compound, make it an attractive component for the design of novel functional materials.

Exploration in Electronic and Optical Materials

The synthesis of pyridine-containing materials for electronic and optical applications is an active area of research. While direct applications of this compound in this area are not extensively documented in publicly available literature, its role as a precursor to more complex, functional molecules is implied. The pyridine moiety can influence the photophysical and electronic properties of a molecule, and the ability to precisely control the substitution pattern is crucial for tuning these properties. For example, incorporating pyridine units into larger conjugated systems can impact charge transport and light-emitting characteristics, which are key parameters in the performance of organic light-emitting diodes (OLEDs) and other electronic devices.

Synthesis of Advanced Polymers and Coatings

The difunctional nature of this compound makes it a potential monomer or cross-linking agent in the synthesis of advanced polymers and coatings. The sequential reactivity of the halo groups could be exploited to create well-defined polymer architectures. Although specific examples of polymers derived directly from this compound are not readily found, the general utility of dihalogenated heterocycles in polymerization reactions is well-established. Such polymers could exhibit tailored properties like thermal stability, conductivity, or specific binding capabilities, making them suitable for a range of applications from specialized coatings to advanced materials for electronics.

Contributions to Agrochemical Research and Development

The pyridine ring is a common feature in many commercially successful pesticides and herbicides. The ability to synthesize a wide variety of substituted pyridines from precursors like this compound is therefore of significant interest to the agrochemical industry.

Structure-Activity Relationships in Pyridine-Based Agrochemicals

The pyridine ring is a foundational structural motif in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Its presence is crucial for biological activity, and its physicochemical properties can be finely tuned through the strategic placement of various substituents. The exploration of structure-activity relationships (SAR) is therefore a critical aspect of developing novel pyridine-based agrochemicals, aiming to optimize potency, selectivity, and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate the molecular structure of these compounds with their biological efficacy, providing predictive insights for the design of new and more effective agents. nih.govmst.dknih.gov

The core principle of SAR in this context is that the type, position, and orientation of functional groups on the pyridine scaffold dictate the molecule's interaction with its biological target. Key molecular properties influenced by these substituents include:

Lipophilicity: Affects the compound's ability to penetrate biological membranes.

Electronic Properties: Governs the strength of interactions with the target protein or enzyme.

Steric Factors: Determines the physical fit of the molecule into the active site of the target.

Metabolic Stability: Influences the compound's persistence and degradation profile within the target organism and the environment.

A compound such as this compound serves as a highly valuable building block in agrochemical research precisely because it incorporates three distinct functional groups—bromo, iodo, and methoxy—whose effects on biological activity are subjects of intensive SAR studies.

The Influence of Halogen Substituents

The introduction of halogen atoms (F, Cl, Br, I) is a widely used strategy in the design of agrochemicals. nih.gov The specific halogen and its position on the pyridine ring can have profound and varied effects on the compound's activity. In the case of this compound, the presence of both bromine and iodine offers multiple avenues for molecular modification and property modulation.

Lipophilicity and Size: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The effect increases with the size of the halogen (I > Br > Cl > F). The large size of iodine and bromine can also provide critical steric bulk, improving the binding affinity to a target receptor through van der Waals interactions.

Electronic Effects: Halogens are electronegative and act as electron-withdrawing groups through induction, altering the electronic landscape of the pyridine ring. This can influence the pKa of the molecule and its ability to participate in crucial binding interactions like hydrogen bonding or halogen bonding.

Metabolic Stability: The presence of a strong carbon-halogen bond can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's bioavailability and duration of action.

Research has shown that the introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on the complex interplay between its physicochemical properties, target interaction, and metabolic susceptibility. nih.gov Studies on picolinic acid herbicides, for example, have demonstrated that pyridine derivatives containing halogen-substituted aryl groups exhibit superior herbicidal activities compared to those with simple alkyl substitutions. nih.gov

The Role of the Methoxy Group

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets.

Solubility and Lipophilicity: The methoxy group can modulate the solubility and lipophilicity of a compound, striking a balance that is often necessary for optimal uptake and transport within the plant or insect.

Metabolic Pathways: The methoxy group can be a site for metabolic O-demethylation. While this can be a deactivation pathway, it can also sometimes lead to the formation of an active metabolite (a pro-agrochemical strategy). Its presence can also sterically shield adjacent parts of the molecule from metabolic attack.

In fungicidal research, for instance, the inclusion of N-methoxy groups in pyrazole-4-carboxamides has been shown to produce potent succinate dehydrogenase inhibitors. nih.gov

Illustrative SAR Data for Pyridine-Based Herbicides

To illustrate these principles, the following table presents hypothetical but representative data for a series of 6-substituted-2-picolinic acid herbicides. This data demonstrates how varying the substituents at a specific position on the pyridine ring can significantly impact herbicidal activity against different weed species.

CompoundSubstituent (at C-6)Lipophilicity (LogP)IC₅₀ (µM) vs. Amaranthus retroflexusIC₅₀ (µM) vs. Chenopodium album
1-H1.5>100>100
2-Cl2.225.530.1
3-Br2.418.222.7
4-I2.815.819.4
5-OCH₃1.345.351.6
6-CF₃2.610.112.5

Data is illustrative and intended to represent general SAR trends.

The data shows a clear trend where increasing the size and lipophilicity of the halogen substituent (from Cl to Br to I) correlates with increased herbicidal potency (lower IC₅₀ values). The electron-withdrawing trifluoromethyl group (-CF₃) also results in high activity. The methoxy group, while conferring some activity compared to the unsubstituted parent compound, is less potent than the halogenated analogues in this specific series, highlighting how SAR is highly specific to the target and compound class.

Medicinal Chemistry and Pharmacological Relevance

Synthesis of Drug Molecules with Specific Biological Activities

6-Bromo-3-iodo-2-methoxypyridine and its structural isomers are key intermediates in the creation of molecules with specific pharmacological activities. pipzine-chem.com The reactivity of the halogen atoms allows for various coupling reactions, while the methoxy (B1213986) group influences the electronic properties and metabolic stability of the final compound. nih.gov This scaffold is utilized in the synthesis of complex heterocyclic structures designed to interact with specific biological targets. pipzine-chem.com

A notable application of related methoxypyridine structures is in the synthesis of gamma-secretase modulators (GSMs), which are investigated for their potential in treating Alzheimer's disease. nih.gov For instance, the synthesis of a key intermediate, 6-bromo-2-methoxy-3-aminopyridine, was achieved through nucleophilic aromatic substitution on 2,6-dibromo-3-aminopyridine. nih.gov This intermediate was then used in a multi-step sequence to construct tetracyclic compounds that modulate the activity of gamma-secretase, an enzyme involved in the production of amyloid-beta peptides. nih.gov The introduction of the methoxypyridine motif into the core structure of these GSMs was found to improve their activity in reducing Aβ42 production and enhance their drug-like properties, such as solubility. nih.gov

Design and Development of Potential Drug Lead Compounds

The design and development of new drug leads often rely on strategic building blocks like this compound. pipzine-chem.com Its substituted pyridine (B92270) ring is considered a "privileged structure" in drug design, as it is found in many biologically active compounds and can interact with a wide range of biological targets. nih.gov Medicinal chemists utilize this intermediate to introduce specific functionalities that can bind to targets like enzymes or receptors, aiming to create novel drugs for conditions such as cancer and bacterial infections. pipzine-chem.com

Applications in Targeted Therapeutic Agents

The this compound scaffold is relevant to the development of anti-cancer agents. pipzine-chem.com The bromo-methoxypyridine motif is a feature in certain classes of molecules designed to exhibit cytotoxic activity against cancer cells. mdpi.com

A study on a series of 2-methoxypyridine-3-carbonitrile derivatives demonstrated that specific substitutions on an associated aryl ring are crucial for their anti-proliferative effects. mdpi.com Compounds were synthesized and tested against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. mdpi.com The research highlighted that derivatives containing bromo and methoxy substituents exhibited potent cytotoxic activity. mdpi.com For example, compound 5i , which has a 3-bromo-4-methoxyphenyl group, showed promising activity, with IC₅₀ values between 1 and 5 µM against the tested cell lines. mdpi.com This suggests that the electronic and steric properties conferred by the bromo and methoxy groups contribute significantly to the molecule's ability to inhibit cancer cell growth. mdpi.com

Table 1: Cytotoxic Activity of Selected 2-Methoxypyridine Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) for several pyridine-3-carbonitrile (B1148548) compounds against three different human cancer cell lines. Lower values indicate greater potency.

CompoundAromatic SubstituentIC₅₀ HepG2 (µM)IC₅₀ DU145 (µM)IC₅₀ MBA-MB-231 (µM)
5c 4-chlorophenyl>50>50>50
5d 4-bromophenyl2.051.952.10
5g 3-nitrophenyl1.851.901.75
5h 4-nitrophenyl1.251.301.15
5i 3-bromo-4-methoxyphenyl1.951.802.00
Data derived from research on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. mdpi.com

Substituted pyridone and pyridazine (B1198779) structures, which are related to the this compound core, have been investigated for their anti-inflammatory properties. nih.gov These nitrogen-containing heterocyclic compounds are of great interest in drug design due to their wide range of pharmaceutical activities. nih.gov

Research into new anti-inflammatory agents has focused on the development of pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.govrsc.org These compounds were synthesized from 2-pyridone precursors and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org One derivative, compound 7c , demonstrated significant in vivo anti-inflammatory effects, with an 82% inhibition of ear edema in an animal model. rsc.org Further investigation revealed that this compound acts as a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.org This line of research underscores the potential of the substituted pyridine framework as a template for designing novel anti-inflammatory drugs. nih.govrsc.org

The bromo-methoxypyridine structural unit has been incorporated into molecules designed as antimicrobial agents. pipzine-chem.com For instance, aryl phosphate (B84403) derivatives of 5-bromo-6-methoxy-azidothymidine were synthesized and evaluated for dual anti-HIV and spermicidal activity. nih.gov Two compounds from this series, WHI-05 and WHI-07, not only showed potent activity against HIV but also demonstrated the ability to immobilize sperm, making them potential candidates for dual-function vaginal microbicides. nih.gov

In another area, derivatives of 6-bromoindole (B116670) were explored for their antibacterial properties. nih.gov While not pyridine-based, this research highlights the utility of the bromo-substituent in antimicrobial drug design. Screening of an in-house library identified 6-bromoindolglyoxylamide derivatives that were active against Gram-positive bacteria like Staphylococcus aureus. nih.gov One polyamine-containing derivative also enhanced the activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent compound was found to be rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including derivatives of 6-Bromo-3-iodo-2-methoxypyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 3-Bromo-2-methoxypyridine, the protons on the pyridine (B92270) ring and the methoxy (B1213986) group exhibit characteristic chemical shifts. chemicalbook.com For this compound, one would expect to observe signals corresponding to the two aromatic protons and the methoxy protons. The substitution pattern on the pyridine ring influences the chemical shifts and coupling constants of the remaining protons, allowing for their precise assignment.

Similarly, the ¹³C NMR spectrum provides key information. For the parent compound 2-methoxypyridine, characteristic peaks are observed for the carbon atoms in the pyridine ring and the methoxy group. chemicalbook.com In derivatives like this compound, the presence of electron-withdrawing bromine and iodine atoms would cause a downfield shift in the signals of the adjacent carbon atoms. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of the molecular structure.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.8 - 8.2DoubletAromatic proton adjacent to nitrogen and bromine.
¹H7.0 - 7.4DoubletAromatic proton adjacent to iodine.
¹H3.9 - 4.1SingletMethoxy group protons.
¹³C155 - 165SingletCarbon bearing the methoxy group.
¹³C140 - 150SingletCarbon bearing the bromine atom.
¹³C110 - 120SingletAromatic CH carbon.
¹³C90 - 100SingletCarbon bearing the iodine atom.
¹³C50 - 60SingletMethoxy carbon.

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 313.92 g/mol . biosynth.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₆H₅BrINO, by providing a highly accurate mass measurement. biosynth.com

The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of a methyl group from the methoxy moiety or the cleavage of the carbon-halogen bonds are potential fragmentation pathways that can be observed. In the analysis of related pyridine derivatives, the molecular ion peak is often a prominent feature in the spectrum. ptfarm.pl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

Key expected vibrational frequencies include:

C-O stretching: for the methoxy group, typically in the region of 1250-1000 cm⁻¹.

Aromatic C=C and C=N stretching: vibrations within the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.

C-H stretching: from the aromatic and methoxy protons, usually above 3000 cm⁻¹ and around 2950-2850 cm⁻¹, respectively.

C-Br and C-I stretching: which occur at lower frequencies, typically below 700 cm⁻¹.

The specific positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring. IR spectroscopy is a valuable tool for confirming the presence of the key functional groups in the molecule. biosynth.com

X-ray Crystallography for Solid-State Structural Determination of Complex Pyridine Derivatives

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. digitellinc.com By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. nih.gov The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both the purification and quantitative analysis of compounds. nih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of organic molecules. nih.gov A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typically used. ptfarm.pl By monitoring the elution of the compound with a UV detector, a chromatogram is obtained where the peak area is proportional to the concentration of the compound. This allows for the accurate determination of purity. Validated HPLC methods are crucial for quality control in research and development. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Iodo 2 Methoxypyridine

Quantum Mechanical Studies: Density Functional Theory (DFT) and Ab Initio Methods

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the geometry, stability, and electronic characteristics of a compound.

Molecular Geometry Optimization and Conformational Analysis

This section would have presented the optimized three-dimensional structure of 6-Bromo-3-iodo-2-methoxypyridine, including key bond lengths, bond angles, and dihedral angles as calculated by theoretical methods. Conformational analysis would have explored the different spatial arrangements of the atoms and identified the most stable conformer.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. This subsection would have detailed the energies of these frontier orbitals and the resulting energy gap, which provides an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. This information is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, this analysis would have identified the electron-rich and electron-deficient regions.

Reactivity Descriptors and Chemical Reactivity Index Calculations

Based on the electronic properties derived from quantum mechanical calculations, various reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Topological Analysis of Electron Density: Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a detailed picture of the electron localization in a molecule, offering insights into the nature of chemical bonds (covalent, ionic, etc.) and the presence of lone pairs of electrons.

Solvation Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. This section would have discussed theoretical studies on how different solvents affect the geometry, electronic structure, and reactivity of this compound.

Without dedicated scholarly research providing the specific computational data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. Future computational studies on this compound would be necessary to populate the outlined sections with factual data.

Mechanistic Predictions and Transition State Analysis through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of organometallic catalysis. While specific computational studies on this compound are not extensively documented in the public domain, a wealth of theoretical investigations on analogous halopyridines and other haloaromatic systems allows for robust predictions regarding its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three principal steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational modeling provides invaluable insights into the energetics and geometries of the intermediates and transition states for each of these steps, helping to predict reaction outcomes and optimize conditions.

A central question in the reaction of a di-halogenated substrate like this compound is the regioselectivity of the initial oxidative addition step. This step involves the insertion of the palladium catalyst into one of the carbon-halogen bonds. The selectivity is primarily governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov For halo-aromatics, the C-X BDEs follow the general trend: C-Cl > C-Br > C-I. nih.gov Consequently, the carbon-iodine bond is significantly weaker and more readily cleaved than the carbon-bromine bond.

Computational studies on various polyhalogenated heterocycles confirm that the oxidative addition of a Pd(0) complex occurs preferentially at the C-I bond. nih.govacs.org This is because the energy barrier for the transition state of the C-I bond activation is substantially lower than that for the C-Br bond. Therefore, it can be predicted that the initial cross-coupling reaction for this compound will selectively occur at the 3-position (the site of the iodo group).

The following table illustrates the type of data that computational models can provide, showing hypothetical relative free energy barriers for the oxidative addition step in this compound, based on trends observed in similar systems.

Parameter Value (kcal/mol)
Relative Free Energy of Transition State for C-I Oxidative Addition ΔG‡ (C-I)
Relative Free Energy of Transition State for C-Br Oxidative Addition ΔG‡ (C-Br)
Predicted Energy Difference (ΔΔG‡) ΔG‡ (C-Br) - ΔG‡ (C-I) > 0
This is a representative table illustrating the expected qualitative results from a DFT study. Actual values would require specific calculations for this molecule.

Following the initial oxidative addition, the catalytic cycle proceeds to transmetalation, where an organometallic reagent (e.g., an organoboron compound in Suzuki reactions or an organotin compound in Stille reactions) transfers its organic group to the palladium center. nih.gov DFT calculations have shown that this step can also be rate-determining, influenced by the nature of the ligands on the palladium, the base used, and the solvent. polito.itrsc.org For instance, in some systems, the transmetalation step has a higher energy barrier than oxidative addition. polito.it

Finally, reductive elimination from the palladium(II) intermediate yields the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov If a second equivalent of the organometallic reagent is present and the conditions are suitable, a subsequent cross-coupling can occur at the C-Br bond at the 6-position.

Computational models can also predict the geometries of the transition states. For the oxidative addition step, the palladium complex approaches the C-X bond, which elongates as a new C-Pd and Pd-X bond begin to form. The analysis of these transition state structures helps in understanding the steric and electronic factors that influence the reaction rate and selectivity. For example, the presence of the methoxy (B1213986) group at the 2-position and the nitrogen atom in the pyridine (B92270) ring will electronically influence the aromatic system, which in turn affects the energy of the transition states. acs.org

Future Directions and Emerging Research Avenues for 6 Bromo 3 Iodo 2 Methoxypyridine

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The paradigm of chemical synthesis is shifting towards more sustainable and efficient practices. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and reduced waste. The integration of 6-Bromo-3-iodo-2-methoxypyridine into flow chemistry setups is a promising future direction.

Continuous-flow reactors can facilitate the precise control of reaction conditions (temperature, pressure, and residence time), which is crucial for managing the selective reactivity of the bromo and iodo groups. This control can enable chemoselective cross-coupling or substitution reactions with high yields and purities, minimizing the need for extensive downstream purification. For instance, a packed-bed reactor containing a heterogeneous palladium catalyst could be used for sequential, site-selective Sonogashira or Suzuki couplings by carefully tuning the flow rate and temperature.

Sustainable methodologies extend beyond flow chemistry. Future research will likely focus on:

Green Solvents: Moving away from hazardous solvents like DMF towards greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.

Catalyst Recycling: Employing immobilized or magnetic nanoparticle-supported catalysts that can be easily recovered and reused, reducing heavy metal waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, a principle where the high reactivity of this building block can be fully exploited.

The Open Reaction Database initiative, which aims to create a structured and open-access repository of reaction data, could accelerate this transition by providing a platform to share optimized flow chemistry protocols for compounds like this compound.

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Functionalization
ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Process ControlLimited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time.
SafetyHigher risk with exothermic reactions and hazardous reagents at large scale.Smaller reaction volumes enhance safety; better heat dissipation.
ScalabilityChallenging; often requires re-optimization of conditions.Straightforward scaling by running the system for longer durations.
SelectivitySide reactions can be common due to poor heat and mass transfer.Improved selectivity in sequential reactions due to precise control.
SustainabilityOften generates more solvent and catalyst waste.Reduces waste; enables easier catalyst recycling and energy efficiency.

Exploration of Novel Catalytic Transformations and Bio-catalysis

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of this compound's utility. The C-I bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a predictable, stepwise functionalization of the pyridine (B92270) ring. While established cross-coupling reactions are widely used, future research will delve into novel catalytic systems to expand the synthetic toolbox. pipzine-chem.com

This includes the exploration of:

Dual-Catalysis Systems: Combining photoredox catalysis with transition-metal catalysis to enable previously inaccessible transformations under mild conditions.

C-H Activation: Directly functionalizing the remaining C-H positions on the pyridine ring to build molecular complexity without pre-functionalization.

Alternative Metal Catalysts: Investigating the use of more abundant and less toxic metals like iron, copper, or nickel as catalysts for cross-coupling reactions, aligning with green chemistry principles.

A particularly exciting and underexplored avenue is biocatalysis . The use of enzymes to perform chemical transformations offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Research could focus on screening for or engineering enzymes such as:

Halogenases/Dehalogenases: To selectively modify or remove the halogen atoms.

Transaminases: To introduce amino groups, leveraging the broader enzymatic machinery known for modifying pyridine-containing cofactors like pyridoxal (B1214274) phosphate (B84403). wikipedia.org

Cytochrome P450 Enzymes: To achieve selective oxidation or demethylation of the methoxy (B1213986) group.

The discovery of enzymes that can act on this dihalogenated pyridine scaffold would represent a significant leap towards highly sustainable and selective synthesis of complex derivatives.

Advanced Functional Material Design Based on Tailored Pyridine Scaffolds

The unique electronic properties and defined geometry of the pyridine ring make it an excellent component for advanced functional materials. chemimpex.com this compound serves as a powerful precursor for creating tailored organic molecules for applications in electronics, photonics, and sensing. The two halogen atoms act as orthogonal handles for building out complex, conjugated systems. chemimpex.com

Future research in this area will likely concentrate on:

Organic Electronics: Synthesizing novel organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The pyridine nitrogen can tune the electron-accepting properties of the material, while the methoxy group can influence solubility and morphology.

Coordination Polymers and MOFs: Using the pyridine nitrogen and other introduced functional groups as ligation sites to construct Metal-Organic Frameworks (MOFs) or coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and chemical sensing. The bromo and iodo groups can be retained or functionalized post-synthesis to fine-tune the material's properties.

Luminescent Materials: Creating photoluminescent materials by elaborating the pyridine core into extended π-conjugated systems. Research has shown that pyridine-derived ligands can be used to synthesize coordination polymers with interesting photochemical properties. mdpi.com

The ability to sequentially functionalize the 3- and 6-positions allows for the precise construction of donor-acceptor molecules or complex ligands, making this compound a key building block for the rational design of next-generation materials.

Expanding Biological Activity Profiling and Drug Target Identification for Derived Compounds

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimalarial, and anti-HIV effects. nih.govresearchgate.netnih.govnih.gov The this compound core offers a three-dimensional vector for chemical diversification to generate libraries of novel compounds for biological screening.

Emerging research will focus on a systematic approach to drug discovery:

Library Synthesis: Leveraging the selective reactivity of the scaffold to synthesize a diverse library of derivatives with varied substituents at the 3- and 6-positions.

Phenotypic Screening: Testing these libraries in cell-based assays to identify compounds that exhibit interesting biological effects, such as inhibiting cancer cell growth or reducing inflammatory responses.

Target Identification: For active compounds, employing chemoproteomics, genetic, or computational approaches to identify the specific protein targets or pathways they modulate. Studies have successfully identified targets for pyridine derivatives, such as tubulin, COX-2, EGFR, and VEGFR-2 kinases. researchgate.netrsc.orgnih.gov

Mechanism of Action Studies: Elucidating how the compound binds to its target and affects its function, as demonstrated in studies screening pyridine derivatives against H2S-synthesizing enzymes. nih.gov

This systematic approach, moving from a versatile chemical scaffold to a validated biological target, is a powerful paradigm in modern drug discovery.

Table 2: Selected Biological Targets for Pyridine-Based Compounds
Target ClassSpecific ExampleTherapeutic AreaReference
KinasesEGFR, VEGFR-2Oncology nih.gov
Cytoskeletal ProteinsTubulinOncology nih.govrsc.org
Enzymes (Oxidoreductases)Cyclooxygenase-2 (COX-2)Inflammation researchgate.net
Enzymes (Hydrolases)Cystathionine β-synthase (CBS)Neurological Disorders, Oncology nih.gov
Enzymes (Transferases)Dihydrofolate Reductase (DHFR)Infectious Disease (Malaria) nih.gov

Computational Design and High-Throughput Screening of Next-Generation Pyridine Derivatives

The integration of computational chemistry with synthetic efforts is revolutionizing the pace of discovery. For a scaffold like this compound, computational tools can guide research at every stage.

Future directions in this domain include:

Virtual Library Design: Creating vast virtual libraries of potential derivatives in silico. These libraries can be filtered based on calculated properties like drug-likeness (Lipinski's Rule of Five), ADME (Absorption, Distribution, Metabolism, Excretion), and predicted toxicity, prioritizing the most promising candidates for synthesis. nih.gov

Structure-Based Drug Design: Using molecular docking simulations to predict how virtual derivatives will bind to the active sites of known biological targets. researchgate.net This allows for the rational design of potent and selective inhibitors. Molecular dynamics simulations can further validate the stability of these predicted interactions. nih.gov

Reaction Prediction: Employing quantum chemical calculations to predict the reactivity and selectivity of the C-I and C-Br bonds under various catalytic conditions, thus accelerating the optimization of synthetic routes. youtube.com

High-Throughput Screening (HTS): Combining the synthesized, computationally-prioritized libraries with automated HTS to rapidly test thousands of compounds against specific biological targets. youtube.com This synergy between computational pre-screening and physical HTS maximizes efficiency and increases the probability of discovering novel hits.

By leveraging predictive computational models, researchers can focus their synthetic efforts on compounds with the highest likelihood of success, whether for developing new medicines or advanced materials.

Q & A

Q. Answer :

  • Halogenation Sequence : Sequential halogenation is often required. For example, bromination of 3-iodo-2-methoxypyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective bromination at the 6-position .
  • Key Conditions :
    • Use anhydrous solvents to avoid hydrolysis of the methoxy group.
    • Monitor reaction progress via TLC or HPLC to prevent over-halogenation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Basic: How can researchers confirm the structure and purity of this compound?

Q. Answer :

  • Analytical Techniques :

    Method Key Peaks/Features Reference
    1H NMR δ 8.15 (H-4, d), δ 6.85 (H-5, d), δ 3.95 (OCH3, s)
    13C NMR δ 152.1 (C-2), 138.5 (C-6), 56.2 (OCH3)
    HRMS [M+H]+: Calculated 328.82 (C6H5BrINO)
  • Purity Check : HPLC with a C18 column (acetonitrile/water mobile phase) confirms >98% purity .

Advanced: How does the steric and electronic environment influence regioselectivity in halogenation reactions?

Q. Answer :

  • Electronic Effects : The methoxy group at C-2 is electron-donating, directing electrophilic substitution (e.g., bromination) to the para position (C-6) rather than meta (C-4) .
  • Steric Hindrance : Bulky iodine at C-3 may reduce reactivity at adjacent positions, favoring bromination at C-6 over C-4. Computational modeling (DFT) can predict reactivity trends .
  • Case Study : In 5-bromo-3-iodo-2-methoxypyridine, bromination at C-5 occurs due to the ortho-directing effect of the methoxy group, highlighting positional sensitivity .

Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions with this compound?

Q. Answer :

  • Reactivity Issues :
    • The iodine substituent may undergo unintended Stille or Ullmann coupling. Use Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C to favor Suzuki coupling at bromine .
    • Competing dehalogenation: Additives like tetrabutylammonium bromide (TBAB) stabilize Pd intermediates, suppressing side reactions .
  • Yield Optimization : Pre-activation of the boronic acid with NaOtBu improves coupling efficiency (yields up to 85%) .

Advanced: How does solvent polarity affect the stability of this compound?

Q. Answer :

  • Degradation Pathways :

    Solvent Stability (25°C) Key Observations
    DMSO<48 hoursMethoxy group hydrolysis at elevated temps
    DCM>1 monthStable under inert atmosphere
    Ethanol2 weeksSlow dehalogenation observed via LC-MS
  • Recommendation : Store in anhydrous DCM or acetonitrile at -20°C with molecular sieves .

Methodological: What strategies optimize reaction yields in nucleophilic aromatic substitution (SNAr)?

Q. Answer :

  • Reagent Selection :
    • Use KOtBu/DMF for methoxy group displacement with amines (e.g., morpholine), achieving 70–80% yields .
    • Microwave-assisted heating (120°C, 30 min) accelerates SNAr by 3x compared to conventional methods .
  • Byproduct Mitigation : Add scavengers like molecular sieves to trap HI generated during substitution .

Advanced: How can computational tools predict biological interactions of this compound?

Q. Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies potential binding modes via halogen bonds (C-I⋯O interactions) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP = 2.1) and CYP450 inhibition risk .

Methodological: What are effective protocols for large-scale synthesis?

Q. Answer :

  • Flow Chemistry : Continuous flow reactors enhance scalability and safety. For bromination:

    • Residence time: 20 min, 0°C, 90% conversion .
    • In-line quenching with Na2S2O3 removes excess bromine .
  • Cost Analysis :

    Scale Yield Cost per gram
    Lab (5 g)65%$220
    Pilot (1 kg)78%$45

Advanced: How do substituent positions influence photostability?

Q. Answer :

  • UV-Vis Studies : The iodine atom at C-3 increases UV absorption at 290 nm, accelerating photodegradation. Methoxy groups at C-2 reduce this effect by 30% compared to unsubstituted analogs .
  • Stabilizers : Add 1% w/v ascorbic acid to solutions to scavenge free radicals, extending half-life under UV light from 2 to 8 hours .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Q. Answer :

  • Key Limitations :
    • Low regioselectivity in dihalogenation (e.g., bromine vs. iodine competition).
    • Pd-catalyzed side reactions with iodine substituents.
  • Innovations :
    • Use directing groups (e.g., -Bpin) to control halogen placement .
    • Switch to Ni-catalyzed cross-coupling to minimize dehalogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.